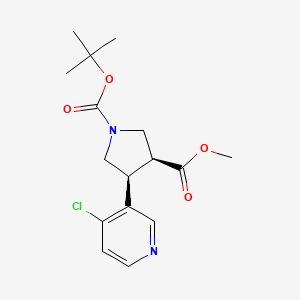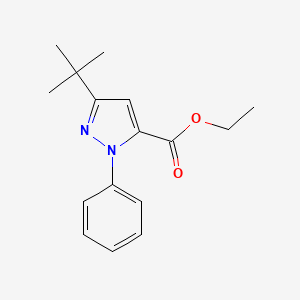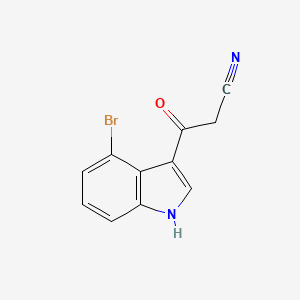
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile
Descripción general
Descripción
3-(4-Bromo-1H-indol-3-yl)-3-oxopropanenitrile is an organic compound with the chemical formula C10H7BrN2O2. It is a colorless crystalline solid that is soluble in polar solvents. This compound is used in research and development for a variety of purposes, including as a precursor for the synthesis of other compounds, as a reagent in organic synthesis, and as a fluorescent label for biological assays.
Aplicaciones Científicas De Investigación
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
-
Crystallography and Structural Chemistry
- Application : The compound “2-(4-Bromo-1H-indol-3-yl)acetonitrile” has been studied in the field of crystallography .
- Method : The structure of the compound was determined using X-ray crystallography .
- Results : The non-H atoms, except the N atom of the acetonitrile group and the C atom bonded to it, lie in the least-squares plane defined by the atoms of the indole ring system (r.m.s deviation = 0.019 Å), with the N and C atom of the cyano group displaced by 2.278 (1) and 1.289 (1) Å, respectively, out of that plane .
-
Pharmacology and Biochemistry
- Application : Derivatives of bis(indol-3-yl)maleimide, such as “3,4-bis(indol-1-yl)maleimides”, have been used as protein kinase inhibitors .
- Method : These compounds were synthesized as potential analogs for a known series of protein kinase inhibitors BIS I, IV, IX containing the structural motif of 3,4-bis(indol-3-yl)maleimide .
- Results : The activity of these synthesized compounds was characterized with regard to several human protein kinases and their cytotoxicity was determined .
Propiedades
IUPAC Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O/c12-8-2-1-3-9-11(8)7(6-14-9)10(15)4-5-13/h1-3,6,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTCCMFNVUPUAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=CN2)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1H-indol-3-yl)-3-oxopropanenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



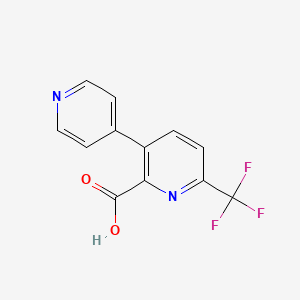
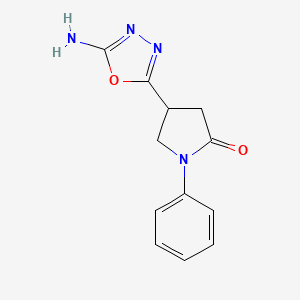
![4-[(4-Bromo-2-fluorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1439640.png)
![2-{[2-(1H-Indol-3-yl)-ethylamino]-methyl}-phenol hydrochloride](/img/structure/B1439641.png)
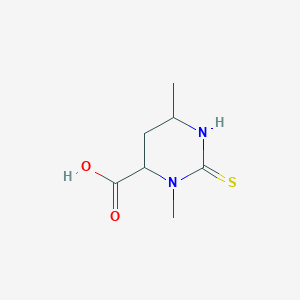
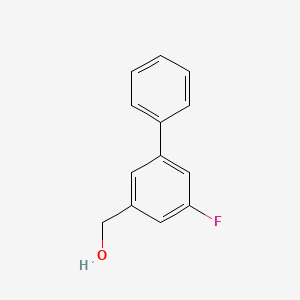
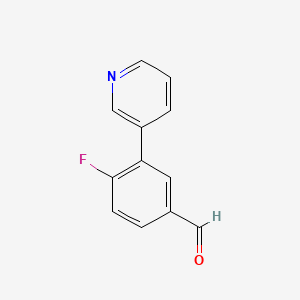
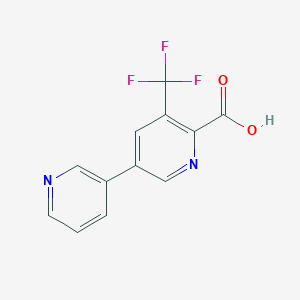
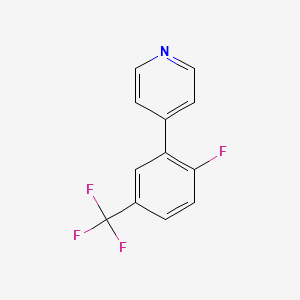
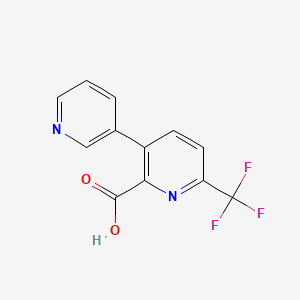
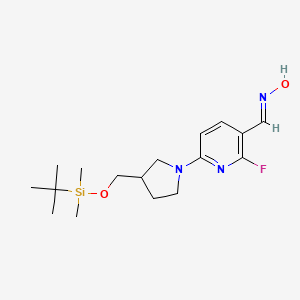
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B1439656.png)
